2-Methyl-5-(piperazin-1-yl)phenol
Description
2-Methyl-5-(piperazin-1-yl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a methyl group at the 2-position and a piperazine moiety at the 5-position. The piperazine ring introduces basicity and hydrogen-bonding capabilities, making the compound a candidate for pharmaceutical and coordination chemistry applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
NFDATMROVRQCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)phenol typically involves the reaction of 2-methylphenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-(piperazin-1-yl)phenol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-Methyl-5-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Methyl-5-(piperazin-1-yl)phenol, highlighting differences in substituents, synthesis routes, and biological/toxicological profiles:
Key Observations:
Structural Flexibility: The piperazine moiety in 2-Methyl-5-(piperazin-1-yl)phenol distinguishes it from non-nitrogenous analogs like carvacrol or halogenated derivatives (e.g., 2-Methyl-5-(trifluoromethyl)phenol). Piperazine enhances solubility in polar solvents and enables coordination with metal ions, as seen in Schiff base complexes .
Synthetic Routes: Piperazine-phenol derivatives are typically synthesized via condensation (e.g., Schiff base formation) or reductive amination. Industrial halogenated derivatives rely on electrophilic substitution .
Biological Profiles: Piperazine-containing compounds (e.g., 2HP) exhibit moderate toxicity in metal complexes, with noted liver enzyme alterations at high doses . Natural analogs like carvacrol show broader safety margins but lack the piperazine-mediated pharmacological targeting .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 2-Methyl-5-(piperazin-1-yl)phenol | C11H16N2O | 192.26 | 1.2 | 12.5 (pH 7.4) |
| 2HP (Schiff base analog) | C14H20N4O | 260.34 | 2.8 | 0.8 |
| Carvacrol | C10H14O | 150.22 | 3.1 | 0.3 |
| 2-Methyl-5-(trifluoromethyl)phenol | C8H7F3O | 176.14 | 2.5 | 1.2 |
*LogP values calculated using ChemDraw software.
Table 2: Toxicity Profiles (In Vivo Studies)
| Compound | LD50 (mg/kg, Rat) | Notable Effects | Study Type |
|---|---|---|---|
| 2HP-zinc complex | >500 | Reduced liver enzymes vs. tacrine controls | 28-day subchronic |
| Carvacrol | 810 | No hematological changes at <200 mg/kg | Acute oral |
| 2-Methyl-5-(trifluoromethyl)phenol | N/A | Irritant (skin/eyes); no systemic toxicity | Industrial safety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
